molecular formula C14H14O3 B14586220 3(2H)-Furanone, 2-benzoyl-5-propyl- CAS No. 61418-07-3

3(2H)-Furanone, 2-benzoyl-5-propyl-

Cat. No.: B14586220
CAS No.: 61418-07-3
M. Wt: 230.26 g/mol
InChI Key: NQDICJOHMQAENF-UHFFFAOYSA-N
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Description

3(2H)-Furanone, 2-benzoyl-5-propyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a furanone ring substituted with a benzoyl group at the second position and a propyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 2-benzoyl-5-propyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of a β-keto ester with an aldehyde, followed by cyclization to form the furanone ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Furanone, 2-benzoyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction of the benzoyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl group or the furanone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2H)-Furanone, 2-benzoyl-5-propyl- involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The furanone ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Furanone, 2-benzoyl-5-methyl-
  • 3(2H)-Furanone, 2-benzoyl-5-ethyl-
  • 3(2H)-Furanone, 2-benzoyl-5-butyl-

Uniqueness

3(2H)-Furanone, 2-benzoyl-5-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the fifth position may confer distinct properties compared to other similar compounds.

Properties

CAS No.

61418-07-3

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-benzoyl-5-propylfuran-3-one

InChI

InChI=1S/C14H14O3/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-9,14H,2,6H2,1H3

InChI Key

NQDICJOHMQAENF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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